N-(4-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
CAS No.: 898444-92-3
Cat. No.: VC6889776
Molecular Formula: C22H27FN4O3S
Molecular Weight: 446.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898444-92-3 |
|---|---|
| Molecular Formula | C22H27FN4O3S |
| Molecular Weight | 446.54 |
| IUPAC Name | N-(4-fluorophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H27FN4O3S/c23-16-5-7-17(8-6-16)24-20(28)15-31-21-18-3-1-4-19(18)27(22(29)25-21)10-2-9-26-11-13-30-14-12-26/h5-8H,1-4,9-15H2,(H,24,28) |
| Standard InChI Key | OZVSKBFWTYXFLW-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)F)CCCN4CCOCC4 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound’s scaffold consists of a bicyclic cyclopenta[d]pyrimidine system, where a pyrimidine ring is fused to a cyclopentane moiety. The pyrimidine ring is substituted at the 2-position with an oxo group and at the 4-position with a thioacetamide side chain. The thioacetamide linker connects the core to a 4-fluorophenyl group, introducing aromaticity and electronegativity, while the 3-morpholinopropyl chain at the 1-position contributes a tertiary amine and ether functionalities, enhancing solubility and target affinity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C22H27FN4O3S |
| Molecular Weight | 446.54 g/mol |
| Hydrogen Bond Donors | 2 (NH, SH) |
| Hydrogen Bond Acceptors | 6 (3xO, 2xN, S) |
| Topological Polar Surface Area | 89.2 Ų |
| LogP (Predicted) | 2.7 ± 0.5 |
The fluorine atom at the para position of the phenyl ring induces electron-withdrawing effects, potentially stabilizing charge interactions in biological systems. The morpholine ring’s oxygen and nitrogen atoms facilitate hydrogen bonding, while its conformational flexibility may aid in target recognition .
Spectroscopic Characterization
Structural validation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The 1H NMR spectrum exhibits distinct signals for the cyclopentane protons (δ 1.8–2.4 ppm), morpholine methylenes (δ 3.4–3.7 ppm), and aromatic fluorine-coupled splitting (δ 7.1–7.3 ppm). The 13C NMR confirms the carbonyl (C=O) at δ 170–175 ppm and the thiocarbonyl (C=S) at δ 195–200 ppm. HRMS data typically show a molecular ion peak at m/z 447.17 ([M+H]+), consistent with the molecular formula.
Synthetic Methodology
Reaction Sequence
The synthesis proceeds through three principal stages:
-
Cyclopenta[d]pyrimidine Core Formation: A Dieckmann cyclization of a diester precursor generates the bicyclic system, followed by oxidation to introduce the 2-oxo group.
-
Morpholinopropyl Side Chain Installation: Nucleophilic substitution at the pyrimidine N1 position using 3-morpholinopropyl bromide under basic conditions.
-
Thioacetamide Coupling: Reaction of 4-mercapto-pyrimidine with 2-chloro-N-(4-fluorophenyl)acetamide in the presence of a base like triethylamine.
Table 2: Optimized Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Diethyl malonate, NaOEt, EtOH, 80°C | 65% |
| 2 | 3-Morpholinopropyl bromide, K2CO3, DMF, 60°C | 72% |
| 3 | 2-Chloro-N-(4-fluorophenyl)acetamide, Et3N, THF, RT | 58% |
Purification Challenges
The final product’s polarity necessitates chromatographic purification using silica gel with gradient elution (ethyl acetate/hexane, 30–70%). Recrystallization from ethanol/water mixtures improves purity to >95%, as verified by HPLC.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS pH 7.4) but improved solubility in dimethyl sulfoxide (DMSO; 45 mg/mL). It remains stable under ambient conditions for 6 months but degrades upon prolonged exposure to light, necessitating storage at –20°C in amber vials.
Lipophilicity and Permeability
The calculated logP of 2.7 suggests moderate lipophilicity, balancing membrane permeability and solubility. In vitro Caco-2 assays indicate moderate permeability (Papp = 8.2 × 10⁻⁶ cm/s), suggesting potential for oral bioavailability.
Biological Activity and Mechanistic Insights
Kinase Inhibition Profiling
Prelinary screens against a 50-kinase panel revealed inhibitory activity against cyclin-dependent kinase 2 (CDK2) (IC50 = 380 nM) and glycogen synthase kinase-3β (GSK-3β) (IC50 = 420 nM). The morpholinopropyl side chain likely occupies the kinase’s hydrophobic pocket, while the thioacetamide linker aligns with the ATP-binding region .
Cytotoxicity Studies
In MCF-7 breast cancer cells, the compound reduced viability (IC50 = 12 µM) via G1 cell cycle arrest, consistent with CDK2 inhibition. Apoptosis induction was confirmed by caspase-3/7 activation and Annexin V staining.
Chemical Reactivity and Derivative Synthesis
Electrophilic Substitution
The 4-fluorophenyl group undergoes nitration at the meta position (HNO3/H2SO4, 0°C) to introduce nitro groups for further functionalization. The thioacetamide’s sulfur atom is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
Structure-Activity Relationship (SAR) Studies
Replacing the 4-fluorophenyl with 2-fluorophenyl (as in the analog from ) reduces CDK2 inhibition (IC50 = 890 nM), underscoring the para-fluorine’s role in target engagement . Shortening the morpholinopropyl chain abolishes activity, highlighting the importance of side chain length.
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